molecular formula C12H20ClNO2 B1432868 1-(3,4-Dimethoxyphenyl)butan-1-amine hydrochloride CAS No. 100252-51-5

1-(3,4-Dimethoxyphenyl)butan-1-amine hydrochloride

Cat. No.: B1432868
CAS No.: 100252-51-5
M. Wt: 245.74 g/mol
InChI Key: AYODIFHZWAKTEN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)butan-1-amine hydrochloride is an organic compound with the molecular formula C12H20ClNO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring and a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a Grignard reaction with butylmagnesium bromide to form 1-(3,4-dimethoxyphenyl)butan-1-ol.

    Amination: The alcohol is then converted to the corresponding amine through reductive amination using ammonium chloride and sodium cyanoborohydride.

    Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxyphenyl)butan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly in neurotransmitter studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a monoamine oxidase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interaction with monoamine oxidase enzymes, inhibiting their activity. This inhibition leads to increased levels of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain, which can have various physiological effects.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the same methoxy groups but has a shorter ethylamine chain.

    Mescaline: Contains an additional methoxy group at the 5-position.

    Dopamine: Lacks the methoxy groups but is structurally related.

Uniqueness: 1-(3,4-Dimethoxyphenyl)butan-1-amine hydrochloride is unique due to its specific substitution pattern and chain length, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-4-5-10(13)9-6-7-11(14-2)12(8-9)15-3;/h6-8,10H,4-5,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYODIFHZWAKTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC(=C(C=C1)OC)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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